molecular formula C8H13ClN2O2S B11781910 Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride

Cat. No.: B11781910
M. Wt: 236.72 g/mol
InChI Key: NXEIZHIBRKBBSX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride can be synthesized through the reaction of ethyl bromopyruvate with thiourea. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminoethyl group enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H

InChI Key

NXEIZHIBRKBBSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(C)N.Cl

Origin of Product

United States

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